Cas no 96-81-1 (N-Acetyl-L-valine)

N-Acetyl-L-valine is a modified amino acid derivative where the acetyl group is attached to the L-valine backbone. This compound is primarily utilized in peptide synthesis and biochemical research due to its enhanced stability and solubility compared to free valine. The acetylation protects the amino group, making it less reactive and suitable for specific coupling reactions in solid-phase peptide synthesis. It also serves as a precursor in the study of metabolic pathways and enzyme mechanisms. Its high purity and consistent quality ensure reliable performance in experimental applications, particularly in pharmaceutical and proteomics research. The compound is typically supplied as a white crystalline powder.
N-Acetyl-L-valine structure
N-Acetyl-L-valine structure
Product name:N-Acetyl-L-valine
CAS No:96-81-1
MF:C7H13NO3
MW:159.183022260666
MDL:MFCD00066066
CID:34878
PubChem ID:66789

N-Acetyl-L-valine Chemical and Physical Properties

Names and Identifiers

    • N-Acetyl-L-valine
    • N-acetylvaline
    • Ac-Val-OH
    • Ac-L-Val-OH
    • (2S)-2-acetamido-3-methylbutanoic acid
    • N-α-Acetyl-L-valine
    • N-Acyl-Valine
    • N-Acetyl-L-valine (ACI)
    • L
    • Valine, N-acetyl-, L- (6CI, 8CI)
    • (S)-2-Acetamido-3-methylbutanoic acid
    • L-N-Acetylvaline
    • Acetylvaline
    • W-100131
    • NSC 122016
    • N-alpha-Actetyl-L-valine (Ac-L-Val-OH)
    • J-300293
    • U83P7H9HV3
    • SCHEMBL132349
    • GS-3342
    • EN300-297451
    • S-(-)-N-ACETYLVALINE
    • O10207
    • L-Valine, N-acetyl-
    • CHEBI:21565
    • HMS1719J05
    • AM82366
    • CS-W016182
    • Valine, N-acetyl-, L-
    • DTXSID40914697
    • (S)-2-acetylamino-3-methylbutyric acid
    • HY-W015466
    • NCGC00323030-01
    • N-Acetyl Valine
    • TS-03593
    • AC-VAL
    • 96-81-1
    • EINECS 221-321-4
    • UNII-U83P7H9HV3
    • Z57032483
    • AKOS001078320
    • AB01318387-02
    • Q27290813
    • MFCD00066066
    • AKOS015837737
    • n-acetyl-Valine
    • A-1897
    • Acetyl-L-Valine
    • EINECS 202-537-8
    • Valine, N-acetyl-
    • NS00081955
    • MDL: MFCD00066066
    • Inchi: 1S/C7H13NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1-3H3,(H,8,9)(H,10,11)/t6-/m0/s1
    • InChI Key: IHYJTAOFMMMOPX-LURJTMIESA-N
    • SMILES: OC([C@H](C(C)C)NC(C)=O)=O

Computed Properties

  • Exact Mass: 159.09000
  • Monoisotopic Mass: 159.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.4A^2
  • Tautomer Count: 2
  • XLogP3: nothing
  • Surface Charge: 0

Experimental Properties

  • Color/Form: White crystals
  • Density: 1.0940
  • Melting Point: 163.0 to 167.0 deg-C
  • Boiling Point: 362.2 °C at 760 mmHg
  • Flash Point: 172.8℃
  • PSA: 66.40000
  • LogP: 0.62260
  • Specific Rotation: +11.0 to +14.0°(C=1, AcOH)
  • Solubility: Not determined

N-Acetyl-L-valine Security Information

N-Acetyl-L-valine Customs Data

  • HS CODE:2924199090
  • Customs Data:

    China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N-Acetyl-L-valine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D522745-5g
N-Acetyl-L-valine
96-81-1 97%
5g
$180 2023-05-14
Enamine
EN300-297451-0.1g
(2S)-2-acetamido-3-methylbutanoic acid
96-81-1 95%
0.1g
$19.0 2023-09-06
Enamine
EN300-297451-5.0g
(2S)-2-acetamido-3-methylbutanoic acid
96-81-1 95%
5.0g
$26.0 2023-02-27
SHENG KE LU SI SHENG WU JI SHU
sc-284898A-25 g
Ac-L-Val-OH,
96-81-1
25g
¥752.00 2023-07-11
Enamine
EN300-297451-5g
(2S)-2-acetamido-3-methylbutanoic acid
96-81-1 95%
5g
$26.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N42400-5g
Acetylvaline
96-81-1
5g
¥28.0 2021-09-08
ChemScence
CS-W016182-1000g
Acetylvaline
96-81-1 ≥98.0%
1000g
$178.0 2021-09-02
TRC
A192393-1g
Acetylvaline
96-81-1
1g
$ 75.00 2023-04-19
eNovation Chemicals LLC
Y1290793-500g
N-Acetyl-l-valine
96-81-1 97%
500g
$125 2024-06-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N800754-500g
N-Acetyl-L-Valine
96-81-1 98%
500g
¥649.00 2022-09-01

N-Acetyl-L-valine Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
Reference
Bio- and medicinally compatible α-amino acid modification via merging photo-redox and N-heterocyclic carbene catalysis
Feng, Jie; Zhang, Kuili; Ma, Rui; Gao, Jian; Lu, Tao; et al, ChemRxiv, 2020, , 1-7

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Acetone ,  Water ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
Reference
Pyrrolobenzodiazepine antibody conjugates
, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Acetic acid ;  rt → 70 °C; 1 h, 70 °C; 5 h, 70 °C; 1 h, 70 °C; 0.08 MPa, 60 °C
1.2 Reagents: Water ;  12 h, cooled
Reference
Method for preparing n-acetylamino acid from amino acid, acetic anhydride, and acetic acid
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Acetic anhydride ;  24 h, rt
Reference
Synthesis of Planar Chiral Phosphapalladacycles by N-Acyl Amino Acid Mediated Enantioselective Palladation
Gunay, M. Emin; Richards, Christopher J., Organometallics, 2009, 28(19), 5833-5836

Synthetic Circuit 5

Reaction Conditions
Reference
Preparation of N-acylamino acids from aldehydes, carboxamides, and carbon monoxide
, Federal Republic of Germany, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Methanol ;  6 h, 70 °C
Reference
Combinatorial ligand design for transition metal catalysts featuring one coordinating and one non-coordinating building block wherein building blocks contain complementary functionalities to promote non-covalent bonding
, European Patent Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
Stereoselective synthesis of cyclobutanols by Yang photocyclization. Influence of hydrogen bridges on the efficiency and selectivity
Cygon, Peter, 2004, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, rt
Reference
Preparation of hexahydro(di)azepino[3,2,1-hi]indole-, tetrahydro-7H-6-oxa-9a-azabenzo[cd]azulene- and tetrahydro-7H-6-thia-9a-azabenzo[cd]azulene-containing peptides as granzyme B directed imaging and therapy
, World Intellectual Property Organization, , ,

Synthetic Circuit 9

Reaction Conditions
Reference
Method for resolving enantiomers from racemic mixture having chiral carbon in alpha position of nitrogen
, World Intellectual Property Organization, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Triphenylphosphine ,  Lithium bromide ,  Sulfuric acid ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: N-Methyl-2-pyrrolidone
1.2 -
Reference
Amidocarbonylation procedure and catalysts for the production of N-acylamino acids from the reaction of carbon monoxide with aldehydes and amides or nitriles
, Germany, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 1 h, 150 °C
Reference
N-acylation of amino acids and amines
, World Intellectual Property Organization, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  0 °C; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
Reference
Bio- and medicinally compatible α-amino-acid modification via merging photoredox and N-heterocyclic carbene catalysis
Du, Ding ; Zhang, Kuili; Ma, Rui; Chen, Lei; Gao, Jian ; et al, Organic Letters, 2020, 22(16), 6370-6375

Synthetic Circuit 13

Reaction Conditions
Reference
Palladium-Catalyzed [3 + 2] Annulation of Aromatic Amides with Maleimides through Dual C-H Activation
Naskar, Gouranga; Jeganmohan, Masilamani, Organic Letters, 2023, 25(13), 2190-2195

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  15 min, rt; 1 h, rt
Reference
A facile synthesis and IR-LD spectral elucidation of N-acetyl amino acid derivatives
Chapkanov, A. G.; Dzimbova, T. A.; Ivanova, B. B., Bulgarian Chemical Communications, 2012, 44(3), 228-232

Synthetic Circuit 15

Reaction Conditions
1.1 Solvents: Methanol ;  6 h, 70 °C
Reference
"Cofactor"-Controlled Enantioselective Catalysis
Dydio, Pawel; Rubay, Christophe; Gadzikwa, Tendai; Lutz, Martin; Reek, Joost N. H., Journal of the American Chemical Society, 2011, 133(43), 17176-17179

Synthetic Circuit 16

Reaction Conditions
Reference
Separation and indirect detection of amino acids as acetylated derivatives
Yuan, Dongxing; Pietrzyk, Donald J., Journal of Chromatography, 1991, 557(1-2), 315-24

Synthetic Circuit 17

Reaction Conditions
1.1 Solvents: Water
Reference
Insight into β-hairpin stability: a structural and thermodynamic study of diastereomeric β-hairpin mimetics
Erdelyi, Mate; Langer, Vratislav; Karlen, Anders; Gogoll, Adolf, New Journal of Chemistry, 2002, 26(7), 834-843

Synthetic Circuit 18

Reaction Conditions
Reference
Ligand-Enabled [3+2] Annulation of Aromatic Acids with Maleimides by C(sp3)-H and C(sp2)-H Bond Activation
Naskar, Gouranga; Jeganmohan, Masilamani, Chemistry - A European Journal, 2022, 28(39),

Synthetic Circuit 19

Reaction Conditions
1.1 Solvents: Water ;  4 min, rt
Reference
Antibodies conjugated with antitumor agent through novel peptidomimetic linkers for cancer prevention and therapy
, World Intellectual Property Organization, , ,

Synthetic Circuit 20

Reaction Conditions
Reference
Resolution of 3-aminoalkylnitriles
, World Intellectual Property Organization, , ,

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Suzhou Senfeida Chemical Co., Ltd
(CAS:96-81-1)N-Acetyl-L-valine
sfd12727
Purity:99.9%
Quantity:200kg
Price ($):Inquiry